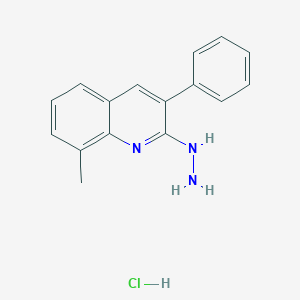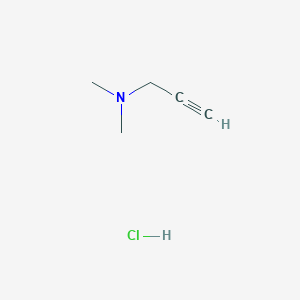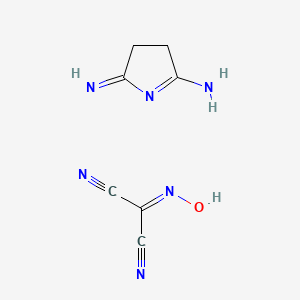
2-hydroxyiminopropanedinitrile;5-imino-3,4-dihydropyrrol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxyiminopropanedinitrile; 5-imino-3,4-dihydropyrrol-2-amine is a compound with the molecular formula C7H8N6O and a molecular weight of 192.178 g/mol. This compound is known for its unique structure, which includes both hydroxyimino and imino groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxyiminopropanedinitrile; 5-imino-3,4-dihydropyrrol-2-amine typically involves the reaction of hydroxyimino-malononitrile with pyrrolidine-2,5-dione-diimine. The reaction conditions often include the use of solvents such as ethanol or pyridine, and the reaction is carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be utilized to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-hydroxyiminopropanedinitrile; 5-imino-3,4-dihydropyrrol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino groups to amine groups.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted products, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-hydroxyiminopropanedinitrile; 5-imino-3,4-dihydropyrrol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-hydroxyiminopropanedinitrile; 5-imino-3,4-dihydropyrrol-2-amine involves its interaction with various molecular targets. The hydroxyimino and imino groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activity and protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2,5-dione-diimine: A related compound with similar structural features.
Hydroxyimino-malononitrile: Another compound with a hydroxyimino group.
Uniqueness
2-hydroxyiminopropanedinitrile; 5-imino-3,4-dihydropyrrol-2-amine is unique due to the presence of both hydroxyimino and imino groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds.
Eigenschaften
CAS-Nummer |
6318-05-4 |
|---|---|
Molekularformel |
C7H8N6O |
Molekulargewicht |
192.18 g/mol |
IUPAC-Name |
2-hydroxyiminopropanedinitrile;5-imino-3,4-dihydropyrrol-2-amine |
InChI |
InChI=1S/C4H7N3.C3HN3O/c5-3-1-2-4(6)7-3;4-1-3(2-5)6-7/h1-2H2,(H3,5,6,7);7H |
InChI-Schlüssel |
UHPDWJPBLNVJSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=N)N=C1N.C(#N)C(=NO)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate](/img/structure/B13751835.png)
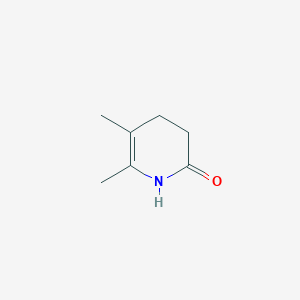
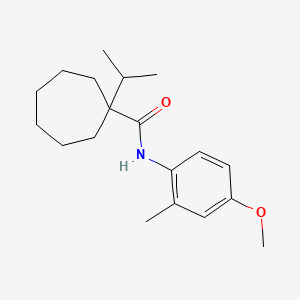
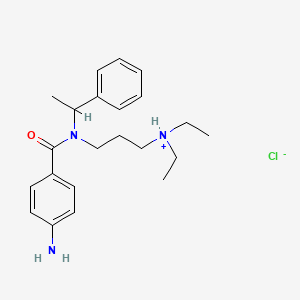
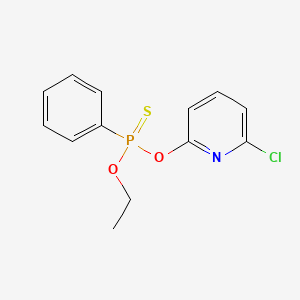

![Pentachloro[(chloromethyl)thio]benzene](/img/structure/B13751874.png)
